molecular formula C7H10N2O B095546 2,4-Diamino-6-methylphenol CAS No. 15872-73-8

2,4-Diamino-6-methylphenol

Cat. No. B095546
CAS RN: 15872-73-8
M. Wt: 138.17 g/mol
InChI Key: WSVFDPKNANXQKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diamino-6-methylphenol is a chemical compound that is commonly used in scientific research. It is also known as DMP or 2,4-diamino-6-methylphenol sulfate. This compound is used in various fields like biochemistry, pharmacology, and medical research.

Mechanism Of Action

The mechanism of action of 2,4-Diamino-6-methylphenol involves its ability to act as a reducing agent. It reduces the nitro group present in various compounds to amino groups. This reaction is catalyzed by enzymes like nitroreductases. The reduction of nitro group to amino group is an important step in the synthesis of various compounds.

Biochemical And Physiological Effects

2,4-Diamino-6-methylphenol has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. It has also been found to have anti-inflammatory properties and can inhibit the production of cytokines. In addition, it has been found to have antimicrobial properties and can inhibit the growth of various microorganisms.

Advantages And Limitations For Lab Experiments

The advantages of using 2,4-Diamino-6-methylphenol in lab experiments include its ability to act as a reducing agent, its solubility in water and ethanol, and its availability. However, it has some limitations like its toxicity and the need for proper handling and disposal.

Future Directions

There are several future directions for the use of 2,4-Diamino-6-methylphenol in scientific research. One direction is the synthesis of new compounds using 2,4-Diamino-6-methylphenol as a reducing agent. Another direction is the study of its antioxidant and anti-inflammatory properties in vivo. Furthermore, the use of 2,4-Diamino-6-methylphenol in the development of new antimicrobial agents is another area of research.
Conclusion:
In conclusion, 2,4-Diamino-6-methylphenol is a chemical compound that is widely used in scientific research. It has various applications in biochemistry, pharmacology, and medical research. Its ability to act as a reducing agent makes it an important compound in the synthesis of various compounds. Its biochemical and physiological effects make it a potential candidate for the development of new drugs. However, proper handling and disposal are necessary due to its toxicity.

Scientific Research Applications

2,4-Diamino-6-methylphenol is widely used in scientific research due to its ability to act as a reducing agent. It is used in the analysis of various compounds like nitrophenols, nitroaromatics, and quinones. It is also used in the synthesis of various compounds like azo dyes, pharmaceuticals, and agrochemicals.

properties

CAS RN

15872-73-8

Product Name

2,4-Diamino-6-methylphenol

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2,4-diamino-6-methylphenol

InChI

InChI=1S/C7H10N2O/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,8-9H2,1H3

InChI Key

WSVFDPKNANXQKM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1O)N)N

Canonical SMILES

CC1=CC(=CC(=C1O)N)N

Other CAS RN

15872-73-8

synonyms

2,4-Diamino-6-methylphenol

Origin of Product

United States

Synthesis routes and methods

Procedure details

11.0 g (50.0 mmol) 4,6-dinitro-o-cresol were hydrogenated with 2.0 g Raney nickel in 100 mL MeOH under a 5 bar hydrogen atmosphere for 4 h at RT. Then the catalyst was suction filtered and the filtrate was concentrated by rotary evaporation.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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